3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide
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Overview
Description
3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide is a synthetic organic compound known for its diverse pharmacological properties. This compound features a benzamide core linked to a pyrazole ring and a hydroxy-methylbutyl group, making it a versatile molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting a substituted benzoyl chloride with an amine under basic conditions.
Attachment of the Pyrazole Ring: The pyrazole ring is introduced through a coupling reaction with a suitable pyrazole derivative.
Introduction of the Hydroxy-Methylbutyl Group: The hydroxy-methylbutyl group is added via an alkylation reaction using a suitable alkyl halide.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The benzamide core can be reduced to form an amine.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: It binds to enzymes and receptors, modulating their activity.
Pathways Involved: It affects signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-hydroxy-3-methylbutyl)-N-[1-(1H-imidazol-2-yl)ethyl]benzamide
- 3-(3-hydroxy-3-methylbutyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]benzamide
Uniqueness
3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-18(2,23)9-7-14-5-4-6-16(11-14)17(22)21(3)10-8-15-12-19-20-13-15/h4-6,11-13,23H,7-10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPCHKDFKVVDNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N(C)CCC2=CNN=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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